molecular formula C12H21NO2 B1338559 Ethyl octahydro-2H-quinolizine-3-carboxylate CAS No. 76211-05-7

Ethyl octahydro-2H-quinolizine-3-carboxylate

Cat. No.: B1338559
CAS No.: 76211-05-7
M. Wt: 211.3 g/mol
InChI Key: ICWZXKPBSHGFEO-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Quinolizidine Derivatives

Quinolizidine alkaloids (QAs) represent a class of nitrogen-containing heterocyclic compounds first identified in the early 20th century. The structural elucidation of lupinine, isolated from Lupinus luteus in 1938, marked a pivotal milestone in QA research. These compounds are biosynthesized from lysine via the cadaverine pathway, involving oxidative deamination and cyclization reactions. Early studies focused on their natural occurrence in Leguminosae plants, such as Sophora and Thermopsis species, which were traditionally used in herbal medicine for their antipyretic and antimicrobial properties.

The development of chromatographic and spectroscopic techniques in the mid-20th century enabled the isolation of over 397 QAs, categorized into 20 structural classes. Among these, derivatives like sparteine and cytisine gained attention for their pharmacological potential, laying the groundwork for synthetic modifications, including the development of ethyl octahydro-2H-quinolizine-3-carboxylate.

Table 1: Representative Quinolizidine Alkaloids and Their Sources

Compound Class Example Natural Source Biological Activity
Lupinine-type Lupinine Lupinus luteus Antimicrobial
Cytisine-type Cytisine Laburnum anagyroides Nicotinic receptor agonist
Matrine-type Matrine Sophora flavescens Anti-inflammatory

Significance of this compound in Chemical Research

This compound (C₁₂H₂₁NO₂, MW: 211.30 g/mol) is a synthetic QA derivative characterized by a bicyclic quinolizidine core esterified at the C-3 position. Its significance stems from:

  • Structural Versatility : The compound serves as a scaffold for synthesizing pharmacologically active molecules. For instance, modifications of its ester group have yielded derivatives with enhanced antiviral activity against influenza A and HIV-1.
  • Drug Discovery : Molecular docking studies highlight its potential in targeting viral proteases, such as SARS-CoV-2 main protease (Mᵖʳᵒ), owing to its ability to form hydrogen bonds with residues like Gln110.
  • Chemical Probes : Its rigid bicyclic structure aids in studying receptor-ligand interactions, particularly in nicotinic acetylcholine receptor research.

Key Properties of this compound

Property Value Source
Molecular Formula C₁₂H₂₁NO₂
Molecular Weight 211.30 g/mol
Boiling Point 95–96°C (2 Torr)
Density 1.05 g/cm³
SMILES CCOC(=O)C1CCC2CCCCN2C1

Overview of Bicyclic Nitrogen-Containing Heterocycles

Bicyclic nitrogen-containing heterocycles, such as quinolizidines, are critical in organic chemistry due to their stereochemical complexity and bioactivity. These compounds feature:

  • Structural Diversity : Variations include fused, bridged, and spirocyclic systems. For example, the quinolizidine core in this compound consists of a 6/6 bicyclic system with a bridgehead nitrogen atom.
  • Synthetic Applications : Their synthesis often involves cycloaddition reactions or ring-closing metathesis. A notable method for QA derivatives employs Lawesson’s reagent for thionation, enabling the introduction of sulfur atoms into the heterocycle.
  • Biological Relevance : The nitrogen atom’s lone pair facilitates interactions with biological targets, such as enzymes and ion channels.

Comparative Analysis of Bicyclic Heterocycles

Heterocycle Ring System Key Derivatives Applications
Quinolizidine 6/6 bicyclic Lupinine, Cytisine Antimicrobial agents
Indolizidine 5/6 bicyclic Swainsonine Glycosidase inhibitors
Pyrrolizidine 5/5 bicyclic Retronecine Hepatotoxic alkaloids

Properties

IUPAC Name

ethyl 2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)10-6-7-11-5-3-4-8-13(11)9-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWZXKPBSHGFEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2CCCCN2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256561
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
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Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76211-05-7
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl octahydro-2H-quinolizine-3-carboxylate
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Record name 2H-Quinolizine-3-carboxylic acid, octahydro-, ethyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl octahydro-2H-quinolizine-3-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with an appropriate ester in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl octahydro-2H-quinolizine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolizine derivatives with different functional groups, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

Antibacterial Properties

Ethyl octahydro-2H-quinolizine-3-carboxylate and its derivatives have been investigated for their antibacterial properties. A study highlighted the synthesis of fluoroquinolone derivatives, which are known for their effectiveness against bacterial infections. The compound serves as a key intermediate in developing these derivatives, showcasing its potential in pharmaceutical applications .

Antinociceptive Effects

Research indicates that compounds similar to this compound may exhibit antinociceptive effects through modulation of opioid receptors. This suggests potential applications in pain management therapies .

Medicinal Chemistry Applications

The compound is primarily utilized in the synthesis of bioactive molecules, particularly in the development of antibiotics. Its structural features allow it to be modified into various derivatives that can enhance bioactivity against specific pathogens. For instance, the transformation of this compound into oxolinic acid, an antibiotic used for treating urinary tract infections, illustrates its medicinal relevance .

Case Study 1: Synthesis of Quinolone Derivatives

A study conducted on the synthesis of quinolone carboxylic acids demonstrated the effectiveness of this compound as an intermediate. The research optimized reaction conditions using different catalysts and solvents, achieving high yields (up to 97%) for the desired products within short time frames .

CatalystSolventYield (%)Reaction Time (min)
Mo132Water9730
NoneVarious45>120

Case Study 2: Antibacterial Activity Evaluation

Another investigation evaluated the antibacterial efficacy of synthesized quinolone derivatives derived from this compound against various bacterial strains. The results indicated significant activity, supporting its use as a scaffold for developing new antibiotics .

Mechanism of Action

The mechanism of action of ethyl octahydro-2H-quinolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Comparative Insights

Structural Complexity and Rigidity: this compound’s saturated bicyclic system provides greater conformational rigidity compared to monocyclic esters like ethyl piperidine-4-carboxylate (similarity score: 0.90). This rigidity may enhance binding specificity in biological systems but complicates synthetic accessibility .

Functional Group Variations: The 4-oxo-4H-quinolizine derivatives (e.g., compounds from and ) feature an oxo group, which enhances electrophilicity and enables further functionalization (e.g., nitration, reduction) . In contrast, the fully saturated octahydro derivative lacks such reactive sites, favoring stability over reactivity .

Biological and Commercial Relevance: Compounds like methyl 8-azabicyclo[3.2.1]octane-3-carboxylate (similarity score: 0.84) are structurally analogous to tropane alkaloids, underscoring their utility in neurological drug discovery . This compound’s discontinued commercial status () suggests niche applications or challenges in large-scale synthesis.

Stereochemical Considerations: Unlike derivatives with defined stereocenters (e.g., tropane analogs), this compound’s undefined stereochemistry may limit its use in enantioselective synthesis unless resolved .

Biological Activity

Ethyl octahydro-2H-quinolizine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, pharmacological applications, and mechanisms of action.

Chemical Structure and Properties

This compound has the following chemical formula: C12H21NO2C_{12}H_{21}NO_2. Its structure features a quinolizine ring, which is significant for its biological interactions. The compound can undergo various chemical reactions, which are essential for its functional applications in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal properties. These activities are attributed to the compound's ability to disrupt microbial membranes and inhibit essential metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against various bacterial strains
AntifungalInhibits growth of fungal pathogens
PharmacologicalPotential use as a pharmaceutical intermediate

Pharmacological Applications

This compound is being investigated for its role as a pharmaceutical precursor . Its unique structure allows it to serve as a building block for the synthesis of more complex organic molecules, which may have therapeutic effects.

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as:

  • Inhibition of microbial growth: By disrupting essential cellular processes.
  • Modulation of metabolic pathways: Affecting the activity of enzymes involved in metabolism.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in treating infections caused by resistant strains of bacteria. For instance, a study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains resistant to conventional antibiotics, suggesting its potential as a novel therapeutic agent.

In Vivo Studies

In vivo studies have shown promising results regarding the efficacy of this compound in animal models. These studies indicate that the compound not only possesses antimicrobial properties but also shows low toxicity levels, making it a candidate for further development in clinical settings.

Q & A

Q. What strategies reconcile conflicting computational and experimental data on the compound’s electronic properties?

  • Methodological Answer : Cross-validate DFT-predicted HOMO/LUMO levels with cyclic voltammetry. UV-Vis spectroscopy coupled with time-dependent DFT (TD-DFT) refines electronic transition assignments. Discrepancies may arise from solvent effects or basis set limitations .

Key Methodological Insights from Evidence:

  • Synthesis : Piperidine catalysis and ethanol reflux are common in heterocyclic ring formation .
  • Crystallography : SHELX software dominates small-molecule refinement, with hydrogen-bonding patterns critical for structure validation .
  • Bioactivity : Structural hybridization (e.g., quinoline-quinoxaline systems) enhances antimicrobial potential but requires rigorous dose optimization .

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